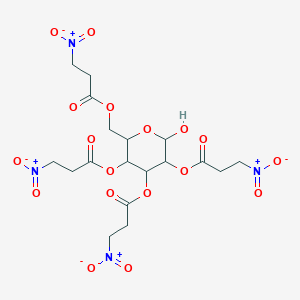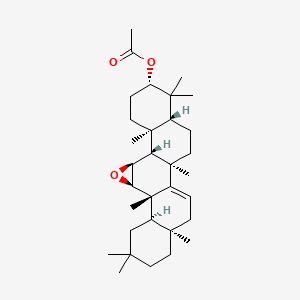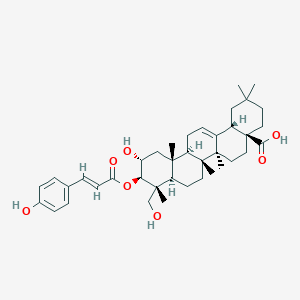![molecular formula C22H24O7 B1163919 5-[(4r)-4-(3,4,5-trimethoxyphenyl)tetrahydro-1h,3h-furo[3,4-c]furan-1-yl]-1,3-benzodioxole CAS No. 41689-50-3](/img/structure/B1163919.png)
5-[(4r)-4-(3,4,5-trimethoxyphenyl)tetrahydro-1h,3h-furo[3,4-c]furan-1-yl]-1,3-benzodioxole
Vue d'ensemble
Description
5-[(4r)-4-(3,4,5-trimethoxyphenyl)tetrahydro-1h,3h-furo[3,4-c]furan-1-yl]-1,3-benzodioxole is a useful research compound. Its molecular formula is C22H24O7 and its molecular weight is 400.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Erythropoietin as a Performance-Enhancing Drug : EPO is mainly a hormone regulating red blood cell production, with therapeutic use and misuse in sports. It stimulates erythropoiesis, and its detection methods focus on exogenous substances and specific biomarkers. Omics technologies like ironomics or transcriptomics are useful for developing new biomarkers for detecting EPO abuse, which is associated with multiple health risks (Salamin et al., 2017).
EPO in Cancer Treatment : The use of EPO in cancer treatment, specifically to manage anemia in chemotherapy patients, has expanded significantly. However, the benefits can be modest in some scenarios, and it is expensive. There's variation in its usage in practice, and evidence-based guidelines are necessary for its effective use (Rizzo et al., 2001).
EPO in Chronic Kidney Disease : EPO is effective in treating patients with chronic kidney disease-related anemia, especially those with impaired renal production of erythropoietin. It has a high degree of specificity and a favorable efficacy-to-toxicity ratio (Bunn, 2002).
EPO in Athletic Performance : EPO is used to enhance athletic performance by increasing the oxygen-carrying capacity of the blood, though its misuse is opposed due to the associated health risks and ethical concerns (Scott, 1990).
Eltrombopag in Leukemia Treatment : Eltrombopag, a thrombopoietin receptor agonist, has been approved for treating thrombocytopenia in chronic immune thrombocytopenic purpura. It inhibits leukemia cell growth by reducing intracellular iron and inducing differentiation (Roth et al., 2012).
Gene Doping in Sports : Advances in the knowledge of the human genome have led to concerns about gene doping in sports, using substances like antibodies against myostatin or myostatin blockers. Uncontrolled manipulation of genetic material poses health risks (Brzeziańska et al., 2014).
EPO in Intertrochanteric Fracture : Epoetin alfa has been found beneficial in reducing the need for blood transfusions in patients with intertrochanteric fractures (Kateros et al., 2010).
Non-haematopoietic Biological Effects of EPO : EPO's functions extend beyond hematopoiesis, contributing to wound healing, angiogenesis, and the body's response to injury in the brain and heart. Its derivatives are being investigated for therapeutic uses in neurological and cardiovascular diseases (Arcasoy, 2008).
Mécanisme D'action
Epiaschantin is a natural lignan compound that has been identified for its potential anticancer properties . This article will explore the mechanism of action of Epiaschantin, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Target of Action
Epiaschantin primarily targets cancer cells, exhibiting antiproliferative activity . .
Mode of Action
Epiaschantin interacts with cancer cells, inhibiting their proliferation
Biochemical Pathways
Given its antiproliferative activity, it is likely that epiaschantin influences pathways related to cell growth and division .
Result of Action
Epiaschantin’s primary molecular effect is the inhibition of cancer cell proliferation . This results in a decrease in the growth and spread of cancer cells.
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect how Epiaschantin interacts with its targets and exerts its effects.
Analyse Biochimique
Biochemical Properties
Epiaschantin plays a crucial role in biochemical reactions, particularly in inhibiting the proliferation of cancer cells. It interacts with various enzymes, proteins, and other biomolecules. For instance, Epiaschantin has been shown to inhibit the activity of certain kinases, which are enzymes that modify other proteins by chemically adding phosphate groups to them . This inhibition can disrupt cell signaling pathways that are essential for cancer cell growth and survival.
Cellular Effects
Epiaschantin exerts significant effects on various types of cells and cellular processes. It has been observed to inhibit the production of tumor necrosis factor-alpha (TNF-alpha) in LPS-stimulated murine macrophage cell lines . This inhibition can reduce inflammation and potentially slow down the progression of certain inflammatory diseases. Additionally, Epiaschantin influences cell signaling pathways, gene expression, and cellular metabolism, thereby affecting cell function and survival .
Molecular Mechanism
The molecular mechanism of Epiaschantin involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Epiaschantin targets the kinase domain of mammalian target of rapamycin (mTOR), suppressing epidermal growth factor-induced neoplastic cell transformation . This suppression can inhibit the growth and proliferation of cancer cells. Furthermore, Epiaschantin’s interaction with kinases and other enzymes can lead to changes in gene expression, contributing to its antiproliferative effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Epiaschantin can change over time. Studies have shown that Epiaschantin remains stable under certain conditions, but its stability can be affected by factors such as temperature and pH . Over time, Epiaschantin may degrade, leading to a reduction in its efficacy. Long-term studies have also indicated that Epiaschantin can have lasting effects on cellular function, including sustained inhibition of cell proliferation and changes in gene expression .
Dosage Effects in Animal Models
The effects of Epiaschantin vary with different dosages in animal models. At lower doses, Epiaschantin has been shown to inhibit cancer cell proliferation without causing significant toxicity . At higher doses, Epiaschantin can cause adverse effects, including toxicity and damage to healthy tissues . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing adverse effects.
Metabolic Pathways
Epiaschantin is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to affect metabolic flux and metabolite levels, particularly in cancer cells . By inhibiting certain enzymes, Epiaschantin can disrupt the metabolic pathways that are essential for cancer cell survival and proliferation . This disruption can lead to a reduction in cancer cell growth and an increase in cell death.
Transport and Distribution
Within cells and tissues, Epiaschantin is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the localization and accumulation of Epiaschantin, influencing its efficacy and toxicity. For instance, Epiaschantin’s ability to bind to specific transporters can enhance its uptake by cancer cells, increasing its antiproliferative effects .
Subcellular Localization
Epiaschantin’s subcellular localization plays a crucial role in its activity and function. It has been observed to localize in specific cellular compartments, such as the nucleus and mitochondria . This localization can be directed by targeting signals or post-translational modifications that guide Epiaschantin to these compartments . Once localized, Epiaschantin can exert its effects on cellular processes, including gene expression and enzyme activity, contributing to its antiproliferative and anti-inflammatory properties.
Propriétés
IUPAC Name |
5-[(6R)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O7/c1-23-18-7-13(8-19(24-2)22(18)25-3)21-15-10-26-20(14(15)9-27-21)12-4-5-16-17(6-12)29-11-28-16/h4-8,14-15,20-21H,9-11H2,1-3H3/t14?,15?,20?,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDWGDNAFRAXCN-HMRZPLOASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3COC(C3CO2)C4=CC5=C(C=C4)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)[C@H]2C3COC(C3CO2)C4=CC5=C(C=C4)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20961902 | |
| Record name | 5-[4-(3,4,5-Trimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]-2H-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20961902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41689-50-3 | |
| Record name | 5-[4-(3,4,5-Trimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]-2H-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20961902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


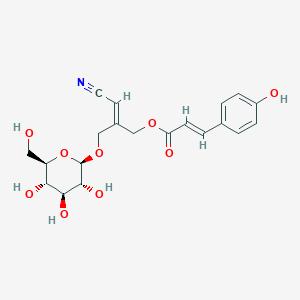


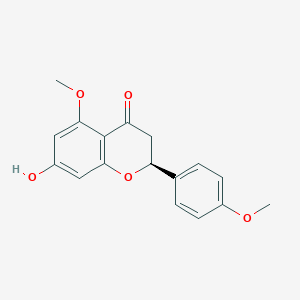
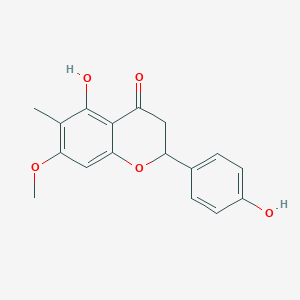
![2,5,8-Trioxatricyclo[4.2.1.03,7]nonan-9-ol](/img/structure/B1163849.png)
